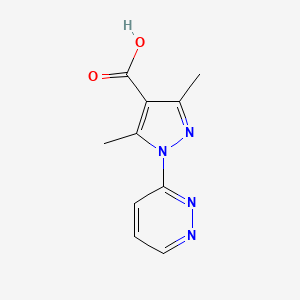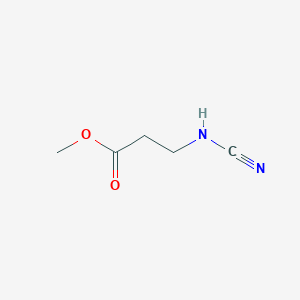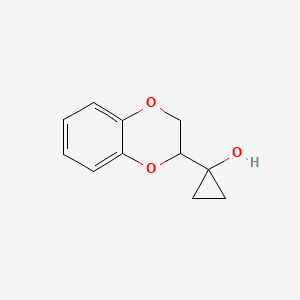
3-methyl-1-(pyrimidin-5-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(pyrimidin-5-yl)butan-1-one, also known as 3-Methylbutylpyrimidin-5-one, is a compound of nitrogen and carbon atoms. It is an organic compound that is used as a building block for various synthetic organic compounds. It is commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The purpose of
Aplicaciones Científicas De Investigación
3-Methyl-1-(pyrimidin-5-yl)butan-1-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various compounds, such as benzofurans, quinolines, and thiazoles. It has also been used as a starting material for the synthesis of various other compounds, such as cyclohexanes, cyclohexadienes, and cyclopentadienes. In addition, it has been used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(pyrimidin-5-yl)butan-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes in the body, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it may act as an inhibitor of certain receptors in the body, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes in the body, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it may act as an inhibitor of certain receptors in the body, such as the serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-1-(pyrimidin-5-yl)butan-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and has a wide range of applications. The main limitation of using this compound in laboratory experiments is its lack of specificity. It has a broad range of effects on different biochemical and physiological processes, and it is difficult to predict the exact effects of its use in a given experiment.
Direcciones Futuras
The future directions for 3-Methyl-1-(pyrimidin-5-yl)butan-1-one include further research into its mechanism of action and the development of more specific compounds with fewer side effects. In addition, further research into its potential applications in the pharmaceutical and agrochemical industries, as well as its potential use in other industrial applications, should be explored. Finally, further research should be conducted into the potential toxicity of this compound and its effects on the environment.
Métodos De Síntesis
3-Methyl-1-(pyrimidin-5-yl)butan-1-one is synthesized by a reaction between an alkyl halide and a pyrimidin-5-one. This reaction is typically carried out in the presence of an acid catalyst and a base. The reaction proceeds in two steps: an S N 2-type nucleophilic substitution and a dehydration reaction. The first step involves the displacement of the halide by the pyrimidin-5-one, and the second step involves the dehydration of the intermediate to form the final product.
Propiedades
IUPAC Name |
3-methyl-1-pyrimidin-5-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(2)3-9(12)8-4-10-6-11-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYELPVRZAYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CN=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)



![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)








